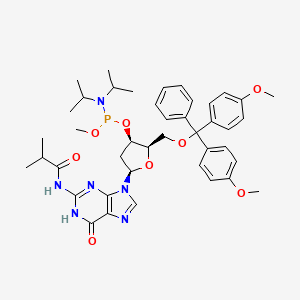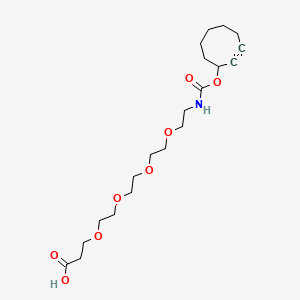
Sco-peg4-cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sco-peg4-cooh is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is commonly used as a PROTAC (PROteolysis TArgeting Chimeras) linker, which plays a crucial role in the field of targeted protein degradation. The compound contains both SCO and COOH functional groups, which can covalently bind to amino groups, particularly those found in proteins or peptides, such as lysine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sco-peg4-cooh involves the reaction of SCO and PEG4 with a carboxylic acid group. The reaction typically occurs under mild conditions, ensuring the preservation of the functional groups. The SCO group is known for its reactivity with amino acid residues, making it an ideal candidate for conjugation with proteins and peptides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sco-peg4-cooh primarily undergoes substitution reactions due to the presence of reactive functional groups. The SCO group reacts with amino groups in proteins or peptides, forming stable covalent bonds. This reaction is commonly used in the formation of PROTACs, where this compound acts as a linker between the target protein and the E3 ligase .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include amino acids, peptides, and proteins. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the functional groups and the biological activity of the proteins .
Major Products
The major products formed from the reactions involving this compound are conjugates of the compound with proteins or peptides. These conjugates are used in various applications, including targeted protein degradation and drug delivery .
Applications De Recherche Scientifique
Sco-peg4-cooh has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of specific proteins.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic strategies.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials and coatings with specific functional properties
Mécanisme D'action
The mechanism of action of Sco-peg4-cooh involves its role as a PROTAC linker. The compound facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The SCO group in this compound reacts with the amino groups in the target protein, while the COOH group interacts with the PROTAC molecule, ensuring the stability and specificity of the complex .
Comparaison Avec Des Composés Similaires
Sco-peg4-cooh is unique due to its specific functional groups and its role as a PROTAC linker. Similar compounds include other PEG derivatives and PROTAC linkers, such as COOH-PEG4-COOH and NHS-PEG4-Biotin. These compounds share similar properties but differ in their specific functional groups and applications. This compound stands out due to its ability to form stable covalent bonds with amino groups, making it highly effective in targeted protein degradation .
Propriétés
Formule moléculaire |
C20H33NO8 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H33NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h18H,1-4,6,8-17H2,(H,21,24)(H,22,23) |
Clé InChI |
FOYKCSIYYDTXTI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


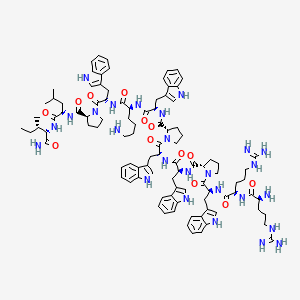
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
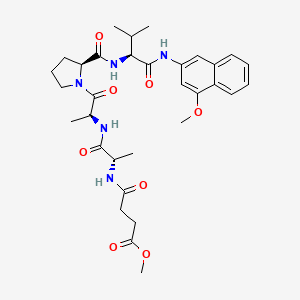
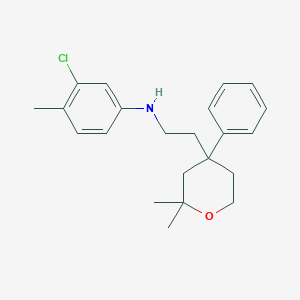

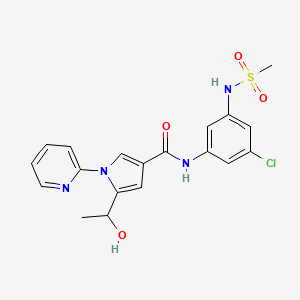
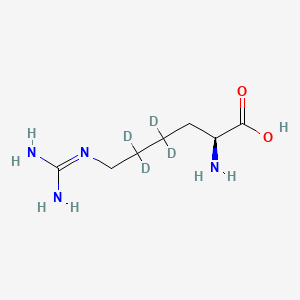
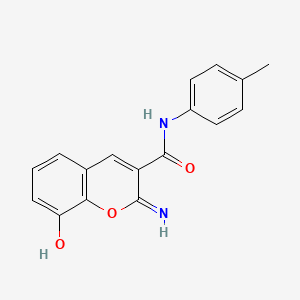

![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)

